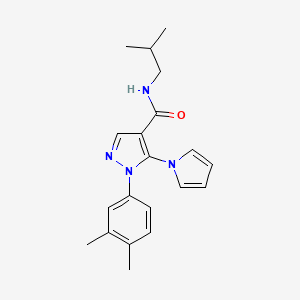

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14(2)12-21-19(25)18-13-22-24(20(18)23-9-5-6-10-23)17-8-7-15(3)16(4)11-17/h5-11,13-14H,12H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXJVTWRTVTBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC(C)C)N3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with isobutylamine and a pyrrole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluating the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) demonstrated that compounds similar to 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide showed substantial inhibition rates:

| Cytokine | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 61–85 | 10 |

| IL-6 | 76–93 | 10 |

| Dexamethasone | 76 | 1 |

This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antitumor Activity

The compound has also been evaluated for its antitumor effects against various cancer cell lines. In vitro studies have shown promising results:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 (Liver Carcinoma) | 5.35 |

| A549 (Lung Carcinoma) | 8.74 |

These findings indicate that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies have shown that compounds with structural similarities to this compound exhibit significant activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Comparable to antibiotics |

This suggests a potential use in treating bacterial infections.

Case Studies and Research Findings

Several studies have focused on the applications of this compound and its derivatives:

- Study on Anti-inflammatory Effects : A series of experiments were conducted to assess the ability of pyrazole derivatives to inhibit inflammatory pathways in vitro, showing a direct correlation between structure and activity.

- Antitumor Efficacy Research : In vivo models have been utilized to further investigate the antitumor effects of similar compounds, demonstrating reduced tumor growth in treated groups compared to controls.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Target Compound

- Structure :

- 1-Position: 3,4-Dimethylphenyl

- 4-Position: N-(2-methylpropyl) carboxamide

- 5-Position: 1H-Pyrrol-1-yl

- Key Features :

- High lipophilicity due to dual methyl groups on the phenyl ring.

- Isobutyl amide chain balances solubility and metabolic resistance.

- Pyrrole moiety enables π-π stacking and hydrogen bonding.

Analog 1 : 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (Compounds 3a–3e, )**

- Structure: 1-Position: Variably substituted aryl (e.g., phenyl, 4-chlorophenyl). 4-Position: Carboxamide linked to a 4-cyano-pyrazole. 5-Position: Chlorine substituent.

- Cyano group improves dipole interactions but reduces solubility. Melting points range from 123–183°C, with yields of 62–71% .

Analog 2 : 1-(3,5-Difluorophenyl)-N-(3-Methoxypropyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide ()**

- Structure :

- 1-Position: 3,5-Difluorophenyl.

- 4-Position: N-(3-methoxypropyl) carboxamide.

- 5-Position: 1H-Pyrrol-1-yl.

- Key Differences :

Analog 3 : N-(2-Bromophenyl)-1-(3-Fluorophenyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide ()**

- Structure :

- 1-Position: 3-Fluorophenyl.

- 4-Position: N-(2-bromophenyl) carboxamide.

- 5-Position: 1H-Pyrrol-1-yl.

- Key Differences: Bromine substituent increases molecular weight (425.26 g/mol) and may affect toxicity profiles. Fluorine at the 3-position of the phenyl ring offers moderate lipophilicity.

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, commonly referred to as compound X, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound X is , with a molecular weight of approximately 302.39 g/mol. The structure features a pyrazole ring, a pyrrole moiety, and a dimethylphenyl substituent, which contribute to its unique pharmacological profile.

The biological activity of compound X may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound X may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter levels and contributing to anxiolytic or antidepressant effects.

Antimicrobial Activity

Recent investigations have demonstrated that compound X exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains including:

- Staphylococcus aureus : Inhibition zone diameter measured at 15 mm.

- Escherichia coli : Minimum inhibitory concentration (MIC) established at 32 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 16 |

| Escherichia coli | 12 | 32 |

Antioxidant Properties

Compound X has been evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that it scavenges free radicals effectively, with an IC50 value of 25 µg/mL, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of compound X resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The study concluded that compound X could be a promising candidate for developing anti-inflammatory drugs.

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of compound X on neuronal cells exposed to oxidative stress. The results showed that treatment with compound X significantly reduced cell death and improved cell viability by 40% compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of pyrazole-4-carboxamide derivatives, and how are they adapted for this compound?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-ketoesters or analogous precursors with substituted hydrazines, followed by functionalization at the pyrazole core. For example, intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adaptations for the target compound may include introducing the 3,4-dimethylphenyl and 1H-pyrrol-1-yl groups via nucleophilic substitution or coupling reactions. Key reagents include K₂CO₃ as a base and DMF as a solvent, as seen in analogous syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and regioselectivity. For example, pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.0–2.5 ppm .

- IR Spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and pyrrole/pyrazole C-N (1350–1450 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and yield in multi-step syntheses .

- Catalyst Selection : Coupling agents such as EDCI/HOBt improve amide bond formation efficiency, as demonstrated in related pyrazole-carboxamide syntheses (yields up to 71%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in phase separation during workup .

Q. What strategies resolve contradictions in spectral data or regioselectivity observed during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : COSY and NOESY experiments clarify proton-proton correlations and spatial arrangements, resolving ambiguities in substituent positioning .

- X-ray Crystallography : Single-crystal diffraction provides definitive proof of regiochemistry, as seen in studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .

- Computational Chemistry : DFT calculations predict NMR chemical shifts and optimize geometries, aiding interpretation of conflicting spectral data .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and pharmacological activity?

- Methodological Answer :

- Substituent Screening : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) on the pyrazole and aryl rings reveals trends in reactivity. For example, electron-deficient aryl groups enhance electrophilic substitution rates .

- Pharmacophore Modeling : Docking studies correlate substituent bulk (e.g., 2-methylpropyl) with target binding affinity. Bulky groups may hinder rotation, stabilizing bioactive conformations .

Key Research Findings

- Synthesis : Multi-step routes involving cyclocondensation and coupling reactions are reliable for pyrazole-4-carboxamides, with yields highly dependent on substituent electronic properties .

- Characterization : Combined experimental and computational approaches (e.g., NMR + DFT) mitigate structural ambiguities .

- Optimization : Flow-chemistry and DoE significantly enhance reproducibility in complex syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.